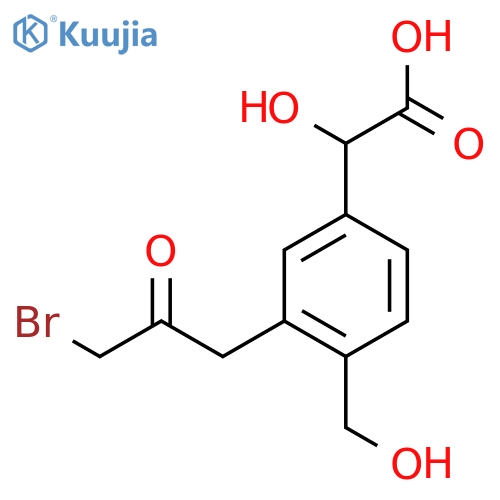Cas no 1803730-38-2 (3-(3-Bromo-2-oxopropyl)-4-(hydroxymethyl)mandelic acid)

1803730-38-2 structure
商品名:3-(3-Bromo-2-oxopropyl)-4-(hydroxymethyl)mandelic acid
CAS番号:1803730-38-2
MF:C12H13BrO5
メガワット:317.132623434067
CID:4940514
3-(3-Bromo-2-oxopropyl)-4-(hydroxymethyl)mandelic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3-Bromo-2-oxopropyl)-4-(hydroxymethyl)mandelic acid
-
- インチ: 1S/C12H13BrO5/c13-5-10(15)4-9-3-7(11(16)12(17)18)1-2-8(9)6-14/h1-3,11,14,16H,4-6H2,(H,17,18)
- InChIKey: JARGFUOSWREDKJ-UHFFFAOYSA-N
- ほほえんだ: BrCC(CC1C=C(C=CC=1CO)C(C(=O)O)O)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 307
- トポロジー分子極性表面積: 94.8
- 疎水性パラメータ計算基準値(XlogP): 0.4
3-(3-Bromo-2-oxopropyl)-4-(hydroxymethyl)mandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015026372-250mg |
3-(3-Bromo-2-oxopropyl)-4-(hydroxymethyl)mandelic acid |
1803730-38-2 | 97% | 250mg |
470.40 USD | 2021-06-18 | |
| Alichem | A015026372-1g |
3-(3-Bromo-2-oxopropyl)-4-(hydroxymethyl)mandelic acid |
1803730-38-2 | 97% | 1g |
1,519.80 USD | 2021-06-18 | |
| Alichem | A015026372-500mg |
3-(3-Bromo-2-oxopropyl)-4-(hydroxymethyl)mandelic acid |
1803730-38-2 | 97% | 500mg |
798.70 USD | 2021-06-18 |
3-(3-Bromo-2-oxopropyl)-4-(hydroxymethyl)mandelic acid 関連文献
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
1803730-38-2 (3-(3-Bromo-2-oxopropyl)-4-(hydroxymethyl)mandelic acid) 関連製品
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
